3-Fluoro-2-hydroxy-4-iodobenzoic acid
Overview
Description
3-Fluoro-2-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO3. It is a derivative of benzoic acid, characterized by the presence of fluorine, hydroxyl, and iodine substituents on the benzene ring.
Mechanism of Action
Target of Action
Similar compounds have been used in organic synthesis and as inhibitors of certain biochemical processes .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other iodobenzoic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-2-hydroxy-4-iodobenzoic acid. For example, certain compounds need to be stored in a dark place and at room temperature to maintain their stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 3-fluoro-2-hydroxybenzoic acid using iodine and an oxidizing agent such as Oxone® in aqueous solution under mild conditions . The reaction is carried out at room temperature, ensuring the stability of the product.
Industrial Production Methods
Industrial production of 3-Fluoro-2-hydroxy-4-iodobenzoic acid may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-4-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 3-fluoro-2-hydroxy-4-iodobenzaldehyde.
Reduction: Formation of 3-fluoro-2-hydroxybenzoic acid
Scientific Research Applications
3-Fluoro-2-hydroxy-4-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-iodobenzoic acid: Similar structure but lacks the fluorine atom.
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the iodine atom.
3-Iodobenzoic acid: Lacks both the fluorine and hydroxyl groups .
Uniqueness
3-Fluoro-2-hydroxy-4-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical propertiesThe fluorine atom increases the compound’s lipophilicity, while the iodine atom provides a site for further functionalization .
Properties
IUPAC Name |
3-fluoro-2-hydroxy-4-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRDSNMPBGZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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